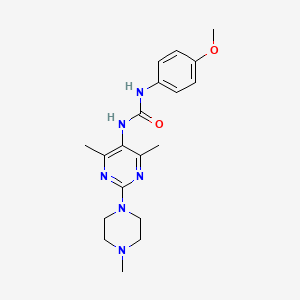
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea, a compound with a complex structure, has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N6O with a molecular weight of approximately 290.37 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety and a methoxyphenyl group, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and angiogenesis. Notably, it has been shown to act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various cancer types.
Enzyme Inhibition
Research indicates that the compound exhibits potent inhibitory activity against FGFR1 and FGFR2:
- FGFR1 : IC50 values reported around 69.1 nM.
- FGFR2 : IC50 values reported around 2.0 ± 0.8 nM.
These values suggest that the compound effectively disrupts the signaling pathways that promote cancer cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:
- Bladder Cancer Models : The compound showed significant antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 .
Antimalarial Activity
The compound's structural analogs have been assessed for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited promising activity with IC50 values as low as 0.22 µM .
Study 1: FGFR Inhibition
A study highlighted the optimization of related compounds to enhance their selectivity for FGFRs. The modifications led to improved binding affinities and reduced off-target effects, making them suitable candidates for further development as anticancer agents .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the pyrimidine and phenyl positions significantly influenced biological activity. Compounds with specific substituents showed enhanced potency and selectivity against targeted kinases .
Data Summary Table
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | FGFR1 | 69.1 ± 19.8 | Inhibitor |
| This compound | FGFR2 | 2.0 ± 0.8 | Inhibitor |
| Related Derivative | Pf CDPK1 | 0.22 µM | Antimalarial |
Properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-17(23-19(26)22-15-5-7-16(27-4)8-6-15)14(2)21-18(20-13)25-11-9-24(3)10-12-25/h5-8H,9-12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSVNHYXPILTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














